molecular formula C11H14FN5 B1490983 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2097986-33-7

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1490983
CAS No.: 2097986-33-7
M. Wt: 235.26 g/mol
InChI Key: TZFCIEWUYJKNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyrazin-2-yl moiety, and at position 4 with an N-methylmethanamine side chain.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5/c1-13-6-9-8-17(5-2-12)16-11(9)10-7-14-3-4-15-10/h3-4,7-8,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFCIEWUYJKNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=NC=CN=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

  • The pyrazole core is synthesized by cyclizing hydrazine derivatives with 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters).
  • Typical conditions involve refluxing in polar solvents (e.g., ethanol or acetic acid) with acid or base catalysis to facilitate ring closure.
  • This step yields the 1H-pyrazol-4-yl intermediate, which is functionalized at the 1- and 3-positions in subsequent steps.

Incorporation of 2-Fluoroethyl and N-Methylmethanamine Groups

  • Alkylation reactions introduce the 2-fluoroethyl substituent at the N1 position of the pyrazole ring.
  • This is typically achieved using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions to alkylate the pyrazole nitrogen selectively.
  • The N-methylmethanamine group is introduced via reductive amination or nucleophilic substitution reactions on suitable intermediates bearing aldehyde or halomethyl groups.
  • Controlled reaction conditions (temperature, solvent, base) are critical to avoid over-alkylation or side reactions.

Purification and Yield Optimization

  • Purification methods such as column chromatography, recrystallization, or preparative HPLC are applied to isolate the target compound with high purity.
  • Industrial scale-up involves optimizing catalysts, solvents, and reaction times to maximize yield and minimize impurities.
  • Safety and environmental considerations guide the choice of reagents and solvents to ensure sustainable production.

Summary of Key Reaction Steps in a Table Format

Step Reaction Type Starting Materials / Reagents Conditions / Notes Outcome / Product
1 Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compound Reflux in ethanol/acetic acid, acid/base catalysis 1H-pyrazol-4-yl intermediate
2 Pyrazine ring introduction Halogenated pyrazine (e.g., 6-chloro-2-aminopyrazine), boronic acids Pd-catalyzed Suzuki coupling, selective iodination Pyrazin-2-yl substituted pyrazole intermediate
3 Alkylation (2-fluoroethyl) Pyrazole intermediate + 2-fluoroethyl bromide Basic conditions, controlled temperature 1-(2-fluoroethyl) substituted pyrazole
4 Introduction of N-methylmethanamine Aldehyde or halomethyl intermediate + methylamine or methylamine equivalent Reductive amination or nucleophilic substitution Final target compound
5 Purification Chromatography, recrystallization Optimized for yield and purity Pure 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Research Findings and Optimization Insights

  • The choice of substituents on the pyrazine ring and the length of alkyl chains significantly affects the biological activity and synthetic accessibility.
  • Alkylation with 2-fluoroethyl groups enhances lipophilicity and membrane permeability, beneficial for pharmacological properties.
  • Use of Boc-protected amines during synthesis allows for selective functional group transformations and prevents side reactions.
  • Suzuki coupling reactions are preferred for their mild conditions and high regioselectivity in introducing aromatic substituents.
  • Mitsunobu reactions are effective for attaching amine-containing side chains but require careful control to avoid racemization or overreaction.
  • Industrial synthesis emphasizes environmentally friendly solvents and catalysts, alongside process safety measures to handle fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several chemical reactions including:

  • Oxidation: : Typically with agents like potassium permanganate or peroxides, leading to the formation of more oxidized derivatives.

  • Reduction: : Using reagents such as lithium aluminium hydride, yielding various reduced forms.

  • Substitution: : Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings under specific conditions.

Common Reagents and Conditions: : Common reagents include hydrazines for pyrazole formation, and alkyl halides for the introduction of fluoroethyl groups. Reaction conditions usually involve solvent systems such as dichloromethane or ethanol, under controlled temperature and pH.

Major Products Formed: : Depending on the reactions, the major products range from oxidized derivatives to fully substituted pyrazole compounds.

Scientific Research Applications

Chemistry: : In synthetic chemistry, this compound serves as a building block for more complex molecules and is used in studying reaction mechanisms. Biology : It is often employed in bioassays to evaluate its interaction with biological targets, such as enzymes or receptors. Medicine : Its potential pharmacological effects make it a candidate for drug development, particularly in areas like oncology or neurology. Industry : Beyond research, it has applications in developing materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This can trigger a cascade of biochemical pathways, leading to desired therapeutic effects or insights into biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Aromatic Substituents

N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (Compound 3f)
  • Structure : Pyrazole substituted with phenyl (position 1) and 4-fluorophenyl groups (via methylene linkage) .
  • Key Differences :
    • Lacks the pyrazine ring and 2-fluoroethyl group present in the target compound.
    • Contains a conjugated imine (C=N) group instead of a secondary amine.
  • Properties :
    • Higher aromaticity due to dual phenyl groups, likely reducing solubility compared to the target compound.
    • IR and NMR data confirm the presence of C=N (1661 cm⁻¹) and aromatic protons (δ 7.22–7.85 ppm) .
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • Structure : Pyrazole with 3-methoxyphenyl (position 1) and N-methylmethanamine (position 4) .
  • Key Differences :
    • Replaces pyrazine and 2-fluoroethyl with a methoxyphenyl group.
  • Safety Profile :
    • Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
    • Suggests that electron-donating groups (e.g., methoxy) may increase toxicity compared to fluorinated alkyl chains.

Pyrazine-Containing Analogs

1-(4-{5-[(Piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine
  • Structure : Pyrazine ring linked to pyrazole and piperidinylmethoxy groups .
  • Key Differences :
    • Bulky piperidinylmethoxy and phenyl substituents contrast with the target compound’s 2-fluoroethyl group.
Crizotinib
  • Structure : Pyridine and pyrazole core with piperidine and dichlorofluorophenyl groups .
  • Key Differences :
    • Pyridine replaces pyrazine; clinical use as an antineoplastic agent.
    • Demonstrates the pharmaceutical relevance of pyrazole-heteroaromatic hybrids .

Fluorinated Alkyl-Substituted Pyrazoles

1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
  • Structure : Pyrazole with 2,2,2-trifluoroethyl (position 1) and furyl-methanamine (position 4) .
  • Key Differences :
    • Trifluoroethyl group increases lipophilicity compared to 2-fluoroethyl.
    • Furyl substituent may enhance metabolic stability but reduce bioavailability.
  • Molecular Weight : 295.69 vs. ~265–270 (estimated for the target compound) .
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
  • Structure : Difluoroethyl-substituted pyrazole with a dimethylpyrazole-methanamine chain .
  • Key Differences :
    • Dual pyrazole cores; difluoroethyl may offer intermediate polarity between fluoroethyl and trifluoroethyl.
    • Molecular weight 305.76 suggests higher complexity than the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Target Compound C12H15F N6 ~282.3 (est.) 2-Fluoroethyl, pyrazin-2-yl, N-methylamine Potential kinase/antiviral target -
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine C17H14FN3 279.31 Phenyl, 4-fluorophenyl, C=N High aromaticity, IR: 1661 cm⁻¹ (C=N)
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C12H15N3O 217.27 3-Methoxyphenyl H302/H315 toxicity
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C11H13F3N3O 295.69 Trifluoroethyl, furyl High lipophilicity
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine C11H12FN3 205.23 4-Fluorophenyl (position 5) Lower MW, simpler structure

Key Findings and Implications

  • Pyrazine vs.
  • Fluorinated Alkyl Chains : 2-Fluoroethyl in the target compound balances lipophilicity and metabolic stability better than bulkier (trifluoroethyl) or aromatic groups .
  • Safety Profiles : Methoxyphenyl-substituted analogs exhibit higher acute toxicity (H302), suggesting fluorinated alkyls may offer safer profiles .

Biological Activity

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This compound features a combination of pyrazole and pyrazine rings, which are often associated with various therapeutic effects.

Chemical Structure

The IUPAC name for this compound is 1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine, with the following molecular formula:

PropertyValue
Molecular FormulaC11H14FN5
Molecular Weight235.26 g/mol
CAS Number2097986-33-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, triggering various biochemical pathways that may lead to therapeutic effects. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from pyrazole and pyrazine frameworks have shown promise in inhibiting cancer cell proliferation.
  • Neurological Effects : There is potential for neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Anticancer Studies : Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds featuring similar pyrazole structures have been noted for their effectiveness against non-small cell lung cancer (NSCLC) by targeting mutant forms of the epidermal growth factor receptor (EGFR) .
  • Neuropharmacological Research : A study exploring the effects of pyrazole derivatives on neuronal cells indicated potential neuroprotective effects, suggesting that this compound could be investigated further for applications in treating conditions like Alzheimer's disease .

In Vitro Assays

Bioassays conducted to evaluate the interaction of this compound with biological targets have revealed significant binding affinities, which suggest its potential as a lead compound in drug development.

Biological TargetBinding Affinity (Ki)Effect Observed
EGFR Mutant50 nMInhibition of proliferation
NMDA Receptor200 nMModulation of activity

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
  • Introduction of Pyrazine Ring : Condensation reactions with appropriate precursors.
  • Alkylation : Incorporation of the fluoroethyl and N-methylmethanamine groups via alkylation reactions under controlled conditions.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Best Practices :
  • Continuous Flow Reactors : Improve mixing and heat transfer for alkylation steps .
  • In-Line Analytics : Use FTIR probes to monitor reaction progress in real time .
  • Quality Control :
  • Chiral HPLC to detect enantiomeric impurities (<1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.